4-Hydroxy-3-propionyl-2H-chromen-2-one
CAS No.: 82843-16-1
Cat. No.: VC13313377
Molecular Formula: C12H10O4
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82843-16-1 |
---|---|
Molecular Formula | C12H10O4 |
Molecular Weight | 218.20 g/mol |
IUPAC Name | 4-hydroxy-3-propanoylchromen-2-one |
Standard InChI | InChI=1S/C12H10O4/c1-2-8(13)10-11(14)7-5-3-4-6-9(7)16-12(10)15/h3-6,14H,2H2,1H3 |
Standard InChI Key | WUNZBRZFQNWGDW-UHFFFAOYSA-N |
SMILES | CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Canonical SMILES | CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The IUPAC name of this compound is 4-hydroxy-3-propanoylchromen-2-one, reflecting its functional groups and substitution pattern. Its structure consists of a coumarin core (benzopyran-2-one) with:
The SMILES notation and InChIKey provide unambiguous identifiers for computational and regulatory purposes .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 218.21 g/mol | |
Density | 1.382 ± 0.06 g/cm³ | |
Melting Point | 123°C | |
Boiling Point | 426.5 ± 45.0°C (predicted) | |
pKa | 4.50 ± 1.00 (predicted) |
Synthesis and Reaction Pathways
Classical Coumarin Synthesis
The compound is typically synthesized via Pechmann condensation, a widely used method for coumarin derivatives. This involves the reaction of resorcinol derivatives with β-ketoesters under acidic conditions . For example:
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Resorcinol reacts with ethyl acetoacetate in the presence of sulfuric acid to form 4-hydroxycoumarin.
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Subsequent acylation at position 3 with propionyl chloride yields 4-hydroxy-3-propionyl-2H-chromen-2-one .
Alternative routes include:
Table 2: Synthetic Methods and Yields
Method | Reagents | Yield (%) | Reference |
---|---|---|---|
Pechmann condensation | Resorcinol, ethyl acetoacetate | 79 | |
Acylation | 4-Hydroxycoumarin, propionyl chloride | 65–75 | |
Microwave synthesis | Resorcinol, propionic anhydride | 85 |
Pharmacological and Biological Activities
Carbonic Anhydrase Inhibition
4-Hydroxy-3-propionyl-2H-chromen-2-one exhibits nanomolar affinity for tumor-associated carbonic anhydrase isoforms (hCA IX and XII), making it a candidate for anticancer therapies. Computational docking studies reveal its binding involves:
Table 3: Biological Activity Profile
Activity | IC/EC | Target | Reference |
---|---|---|---|
hCA IX Inhibition | 12 nM | Carbonic anhydrase | |
HIV-1 RT Inhibition | 0.8 μM | Reverse transcriptase | |
Antioxidant Activity | EC = 45 μM | DPPH radical |
Material Science Applications
Corrosion Inhibition
Studies demonstrate its efficacy as a mild steel corrosion inhibitor in acidic environments. The molecule adsorbs onto metal surfaces via:
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Electron donation from the carbonyl and hydroxyl groups.
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Formation of a protective film that reduces corrosion rates by 78–92% at 500 ppm .
Fluorescent Probes
Functionalization at position 3 with fluorophores enables its use in bioimaging. Derivatives exhibit Stokes shifts >100 nm, suitable for tracking cellular processes .
Comparative Analysis with Structural Analogs
Modifying the acyl group at position 3 significantly alters bioactivity:
Table 4: Structure-Activity Relationships
Compound | R-Group | hCA IX IC | Solubility (mg/mL) |
---|---|---|---|
4-Hydroxy-3-acetylcoumarin | Acetyl (C) | 18 nM | 0.32 |
4-Hydroxy-3-propionylcoumarin | Propionyl (C) | 12 nM | 0.28 |
4-Hydroxy-3-butanoylcoumarin | Butanoyl (C) | 25 nM | 0.19 |
Data indicate that propionyl derivatives optimize enzyme inhibition while maintaining moderate solubility .
Future Directions
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Pharmacokinetic Optimization: Improving oral bioavailability through prodrug strategies or nanoformulations.
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Targeted Drug Delivery: Conjugating with monoclonal antibodies for site-specific action in cancer therapy.
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Green Synthesis: Developing catalytic methods using ionic liquids or biocatalysts to reduce waste .
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